![molecular formula C20H31N3O B5492567 2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide](/img/structure/B5492567.png)
2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC stimulators, which have been shown to have a variety of beneficial effects on the cardiovascular and nervous systems.
Wirkmechanismus
2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide 41-2272 works by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in the regulation of blood pressure and other physiological processes. By increasing the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and other beneficial effects, 2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide 41-2272 can help to improve cardiovascular function and reduce inflammation.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide 41-2272 has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include vasodilation, anti-inflammatory effects, and neuroprotection. It has also been shown to improve cardiac function in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide 41-2272 in laboratory experiments is its well-characterized mechanism of action and pharmacokinetic profile. However, one limitation is that it can be difficult to synthesize and purify in large quantities, which can limit its use in certain studies.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide 41-2272 and other sGC stimulators. These include further studies on their potential therapeutic applications in a variety of diseases, as well as investigations into their mechanisms of action and potential side effects. Additionally, there is growing interest in the development of new sGC stimulators with improved pharmacokinetic properties and other beneficial effects.
Synthesemethoden
2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide 41-2272 can be synthesized using a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 4-benzylpiperazine with cycloheptylamine, followed by acetylation of the resulting compound with acetic anhydride. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-benzyl-1-piperazinyl)-N-cycloheptylacetamide 41-2272 has been extensively studied for its potential therapeutic applications in a variety of diseases, including pulmonary hypertension, heart failure, and neurodegenerative disorders. It has been shown to have a variety of effects on the cardiovascular and nervous systems, including vasodilation, anti-inflammatory effects, and neuroprotection.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c24-20(21-19-10-6-1-2-7-11-19)17-23-14-12-22(13-15-23)16-18-8-4-3-5-9-18/h3-5,8-9,19H,1-2,6-7,10-17H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOORQIYBLVBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N-cycloheptylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.